Bienvenue dans la boutique en ligne BenchChem!

Chemotactic tetrapeptide

Chemotaxis Monocyte migration Full agonist efficacy

Chemotactic tetrapeptide (CAS 112275-27-1) is the synthetic N-formylated tetrapeptide N-formyl-L-methionyl-L-isoleucyl-L-leucyl-L-phenylalanine (fMet-Ile-Leu-Phe, also abbreviated fMIFL), originally isolated from Staphylococcus aureus culture fluids. It belongs to the class of N-formyl peptide chemoattractants and functions as a potent, full agonist at the formyl peptide receptor 1 (FPR1).

Molecular Formula C27H42N4O6S
Molecular Weight 550.7 g/mol
CAS No. 112275-27-1
Cat. No. B044918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChemotactic tetrapeptide
CAS112275-27-1
Synonymschemotactic tetrapeptide
Molecular FormulaC27H42N4O6S
Molecular Weight550.7 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CCSC)NC=O
InChIInChI=1S/C27H42N4O6S/c1-6-18(4)23(31-24(33)20(28-16-32)12-13-38-5)26(35)29-21(14-17(2)3)25(34)30-22(27(36)37)15-19-10-8-7-9-11-19/h7-11,16-18,20-23H,6,12-15H2,1-5H3,(H,28,32)(H,29,35)(H,30,34)(H,31,33)(H,36,37)/t18-,20-,21-,22-,23-/m0/s1
InChIKeyCNRIWZMRFHIPDC-SVXFZJLFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemotactic Tetrapeptide (CAS 112275-27-1): A High-Potency Formyl Peptide Receptor 1 Agonist for Neutrophil Chemotaxis Research


Chemotactic tetrapeptide (CAS 112275-27-1) is the synthetic N-formylated tetrapeptide N-formyl-L-methionyl-L-isoleucyl-L-leucyl-L-phenylalanine (fMet-Ile-Leu-Phe, also abbreviated fMIFL), originally isolated from Staphylococcus aureus culture fluids [1]. It belongs to the class of N-formyl peptide chemoattractants and functions as a potent, full agonist at the formyl peptide receptor 1 (FPR1) [2]. Unlike the widely used tripeptide fMet-Leu-Phe (fMLP / fMLF, CAS 59880-97-6), this tetrapeptide comprises equimolar methionine, isoleucine, leucine, and phenylalanine with an N-terminal formyl group essential for receptor recognition [1]. Its molecular formula is C27H42N4O6S, with a molecular weight of 550.7 g/mol [3].

Why fMLP (fMet-Leu-Phe, CAS 59880-97-6) Cannot Substitute for Chemotactic Tetrapeptide 112275-27-1 in FPR1 Activation Studies


Generic substitution of the tripeptide fMLP for chemotactic tetrapeptide 112275-27-1 is scientifically unsound because the two compounds exhibit fundamentally different pharmacodynamic profiles at the formyl peptide receptor. fMLP is a partial agonist that maximally recruits only ~50% of receptor-bearing human monocytes (efficacy: 33–36% migration), whereas the tetrapeptide fMet-Ile-Leu-Phe acts as a full agonist capable of attracting all receptor-positive cells (efficacy: 53–66% migration) [1][2]. Moreover, the tetrapeptide is 100-fold more potent than fMLP at mouse FPR1, with threshold chemotactic activity at 1–10 nM versus micromolar concentrations required for fMLP [3]. These differences in maximal efficacy, potency, and species-specific receptor activation mean that fMLP cannot replicate the signaling output or the full agonist pharmacology of 112275-27-1 in experimental models.

Quantitative Differentiation Evidence: Chemotactic Tetrapeptide 112275-27-1 Versus fMLP and Related Formyl Peptide Agonists


Full Agonist Efficacy — 53% vs 36% Monocyte Migration vs fMLP

In a direct head-to-head comparison using human monocytes, chemotactic tetrapeptide (fMet-Ile-Leu-Phe) induced migration of 53 ± 4% of monocytes at optimal concentration, compared to 36 ± 3% for the reference tripeptide agonist fMet-Leu-Phe [1]. Since approximately 60% of human monocytes express formyl peptide receptors, the tetrapeptide's 53% migration rate approaches the theoretical maximum, demonstrating it is a full agonist capable of recruiting all receptor-bearing cells. In contrast, fMet-Leu-Phe at 36% recruits only about half of the available receptor-positive population, classifying it as a partial agonist [1].

Chemotaxis Monocyte migration Full agonist efficacy

100-Fold Higher Potency at Mouse FPR1 — Chemotaxis at 1–10 nM vs Micromolar fMLF

A cross-study comparable analysis demonstrates that fMet-Ile-Leu-Phe (fMIFL) induces mouse neutrophil chemotaxis at 1–10 nM and superoxide production at 10–100 nM, whereas the prototypic tripeptide fMLF requires micromolar concentrations to activate mouse neutrophils [1]. The authors explicitly state that the S. aureus tetrapeptide is '100-fold more potent than fMLF in activating mouse neutrophils' [1]. This potency gain is receptor-specific: mFPR1 mediates the high-potency response to fMIFL, while mFPR2 activation by either peptide requires micromolar concentrations [1].

Mouse neutrophil chemotaxis FPR1 potency Species-specific pharmacology

Tetrapeptide Series Potency Range — EC50 of 3.1 × 10⁻¹¹ M vs fMLP Partial Agonism

In a systematic structure-activity study of all six possible formyl-methionyl tetrapeptide sequences, the chemotactic potency (concentration causing 50% of maximal chemotactic response, EC50) ranged from 3.1 × 10⁻¹¹ M to 6.4 × 10⁻¹⁰ M across the series [1]. The two most efficacious sequences, fMet-Ile-Phe-Leu and fMet-Leu-Phe-Ile (both with phenylalanine in position 3), achieved 66% mean migration, representing full chemotactic agonists [1]. In contrast, the tripeptide fMet-Leu-Phe induced only 33% migration (efficacy) and was not capable of reaching the maximal receptor-mediated response [1]. The tetrapeptides with phenylalanine in position 4 (including fMet-Ile-Leu-Phe, the sequence corresponding to CAS 112275-27-1) showed 51% mean migration, still substantially exceeding fMLP efficacy [1].

Chemotactic potency EC50 comparison Formyl peptide receptor binding

Full Agonist Profile Across Multiple Functional Readouts — Superior to fMLP in Receptor Binding, Chemotaxis, and Superoxide Release

In a study evaluating formyl-Met-Ile-Phe-Leu derivatives on human neutrophils across three parallel in vitro assays — receptor binding, chemotaxis, and superoxide anion release — the tetrapeptide derivatives consistently acted as more potent full agonists compared to formyl-Met-Leu-Phe, which served as the reference chemoattractant [1]. This demonstrates that the tetrapeptide is superior not in a single isolated parameter but across the complete functional repertoire of FPR1-mediated neutrophil activation. The study further established that C-terminal modifications (methyl esterification or amination) only weakly modulate tetrapeptide activity, while N-terminal t-Boc protection abolishes receptor interaction, confirming the essential role of the formyl group [1].

Full agonist pharmacology Superoxide production Receptor binding affinity

Cryo-EM Structural Basis — FPR1–fMIFL Complex Reveals Distinct Ligand-Receptor Interactions vs fMLF

Recent cryo-electron microscopy structures of human FPR1–Gi protein complexes bound to fMet-Ile-Phe-Leu (fMIFL, the S. aureus tetrapeptide) and fMet-Leu-Phe (fMLF, the E. coli tripeptide) reveal distinct molecular recognition modes for pathogen-derived formyl peptides [1]. While both peptides occupy the orthosteric binding pocket of FPR1, the additional isoleucine residue in the tetrapeptide (position 2) engages unique receptor contacts that are not available to the tripeptide, providing a structural basis for the observed differences in potency and efficacy [1]. This structural information is directly actionable for computational chemistry and structure-based drug design efforts targeting FPR1.

Cryo-EM structure FPR1 recognition Ligand-receptor interactions

Essential N-Formyl Requirement and C-Terminal Tolerance — A Differentiated Derivatization Landscape vs fMLP

SAR studies establish that the N-terminal formyl group is absolutely required for tetrapeptide agonist activity: t-Boc-Met-Ile-Phe-Leu derivatives show no interaction with formylpeptide receptors [1]. In contrast, the C-terminus tolerates substantial modification — methyl esterification or amination only weakly influences tetrapeptide potency [1]. The presence of an N-ureidoisopropyl substituent converts tetrapeptides into weak partial agonists, providing a differentiated toolkit for modulating intrinsic efficacy that is not available with the tripeptide fMLP series [1]. This SAR landscape positions 112275-27-1 as a privileged scaffold for chemical probe development.

Structure-activity relationship N-formyl requirement C-terminal modification

Optimized Application Scenarios for Chemotactic Tetrapeptide (CAS 112275-27-1) Based on Verified Differentiation Evidence


Full Agonist Positive Control for Human Monocyte and Neutrophil Chemotaxis Assays Requiring Maximal Receptor Occupancy

When establishing chemotaxis assays with human monocytes or neutrophils where the experimental objective demands full recruitment of all FPR1-expressing cells, chemotactic tetrapeptide 112275-27-1 is the appropriate positive control. Its chemotactic efficacy of 51–53% approaches the ~60% receptor-positive monocyte ceiling, compared to only 33–36% for fMLP [1][2]. Use fMLP only if partial receptor activation is explicitly desired.

High-Potency FPR1 Agonist for Mouse Neutrophil Studies Requiring Nanomolar Sensitivity

For mouse model experiments — including transgenic FPR1 knockout studies, infectious disease models, or neutrophil functional assays — this tetrapeptide is essential. It activates mouse neutrophils at 1–10 nM, whereas fMLP requires ~1,000-fold higher concentrations, introducing potential off-target effects and failing to recapitulate physiological bacteria-neutrophil interactions [3].

Structural Biology Template for FPR1–Ligand Complex Studies by Cryo-EM or X-ray Crystallography

The availability of a high-resolution cryo-EM structure of the fMIFL–FPR1–Gi complex [4] makes this tetrapeptide the structurally-validated ligand of choice for receptor-ligand interaction studies. Its four-residue scaffold provides a larger receptor contact surface than fMLP, facilitating mutagenesis-based mapping of binding determinants and structure-guided drug design against FPR1.

Scaffold for C-Terminal Conjugation in Chemical Probe and Imaging Agent Development

The C-terminal modification tolerance of the tetrapeptide [5] permits attachment of fluorophores, biotin, or radiolabels without abolishing FPR1 agonist activity. This enables development of fluorescently labeled or radiolabeled probes for imaging infection/inflammation sites, with the confidence that the pharmacophore remains intact — a feature not equally validated for all fMLP-conjugate strategies.

Quote Request

Request a Quote for Chemotactic tetrapeptide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.